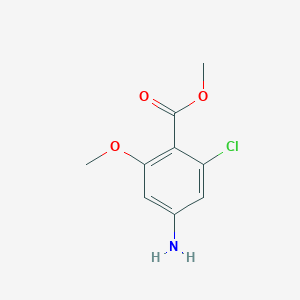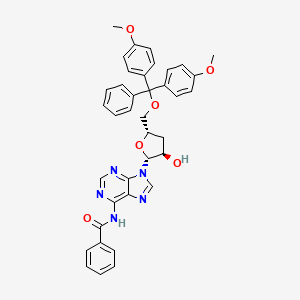![molecular formula C15H10Cl2N2O2 B12939535 (6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 573704-25-3](/img/structure/B12939535.png)
(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichlorophenyl group and an acetic acid moiety attached to the imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved through a multicomponent condensation reaction. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically occurs in the presence of acetic acid and under reflux conditions for several hours, yielding the desired product with moderate to high efficiency.
Another method involves the use of 1,1’-carbonyldiimidazole in tetrahydrofuran at room temperature, followed by the addition of cyclohexylamine hydrochloride . This approach provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid may involve optimization of the aforementioned synthetic routes to enhance yield and scalability. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease pathways. In the case of its use as a hypnotic agent, it is believed to exert its effects by modulating gamma-aminobutyric acid (GABA) receptors, similar to the mechanism of action of zolpidem .
類似化合物との比較
Similar Compounds
Zolpidem: A well-known hypnotic agent used to treat insomnia.
Alpidem: Another hypnotic agent with a similar structure and mechanism of action.
Uniqueness
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group and acetic acid moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.
特性
CAS番号 |
573704-25-3 |
|---|---|
分子式 |
C15H10Cl2N2O2 |
分子量 |
321.2 g/mol |
IUPAC名 |
2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-11(17)15-18-14(9-4-2-1-3-5-9)12(7-13(20)21)19(15)8-10/h1-6,8H,7H2,(H,20,21) |
InChIキー |
FJSPFFCPOGNEQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=C(C3=N2)Cl)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)


